Ethyl (2-hydroxycyclopentyl)acetate
Description
Ethyl (2-hydroxycyclopentyl)acetate is an ester derivative featuring a cyclopentane ring substituted with a hydroxyl group at the 2-position and an acetoxyethyl moiety. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity, while the cyclopentyl ring contributes to steric effects and conformational rigidity .
Properties
CAS No. |
90647-01-1 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 2-(2-hydroxycyclopentyl)acetate |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7-8,10H,2-6H2,1H3 |
InChI Key |
RJVCHOYWDDFSTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCC1O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The cyclization of diethyl adipate (diethyl hexanedioate) under basic conditions generates the cyclopentane ring. In a patented method, diethyl adipate reacts with metallic sodium in toluene at 70–115°C, forming a cyclopentane enolate intermediate. Subsequent nucleophilic substitution with ethyl chloroacetate introduces the acetate sidechain. The process avoids isolation of intermediates, employing a "one-pot" strategy to minimize purification steps.
Critical Parameters:
- Molar Ratio: Optimal reactant stoichiometry is diethyl adipate:sodium:ethyl chloroacetate = 1:1.2:1.1. Excess sodium ensures complete enolate formation, while controlled ethyl chloroacetate addition prevents di-substitution.
- Temperature: Cyclization proceeds efficiently at 90–100°C, balancing reaction rate and byproduct formation. Lower temperatures (<70°C) result in incomplete ring closure, whereas higher temperatures (>115°C) promote dehydration.
Hydrolysis and Decarboxylation
The intermediate undergoes acidic hydrolysis (6 M HCl, reflux) to cleave the ester group, yielding 2-oxocyclopentylacetic acid. Decarboxylation occurs concurrently under these conditions, eliminating CO2 and forming the hydroxyl group.
Acid Selection:
Esterification
The final step esterifies the carboxylic acid with ethanol, catalyzed by sulfuric acid (2–5 mol%). Refluxing for 8 hours produces ethyl (2-hydroxycyclopentyl)acetate in 89% yield after vacuum distillation.
Direct Esterification of 2-Hydroxycyclopentanecarboxylic Acid
Fischer Esterification
2-Hydroxycyclopentanecarboxylic acid reacts with excess ethanol under acidic conditions. Sulfuric acid (0.5–1.0 eq) catalyzes the equilibrium-driven process, with water removal (Dean-Stark trap) enhancing conversion.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Ethanol:Molar Ratio | 5:1 | Maximizes ester formation (82%) |
| Reaction Time | 12 hours | <12h: 65–70%; >12h: <5% improvement |
| Catalyst Loading | 1.0 eq H2SO4 | Lower loadings (<0.5 eq) reduce rate by 40% |
Azeotropic Drying
Toluene or cyclohexane (20% v/v) facilitates azeotropic water removal, shifting equilibrium toward the ester. This modification increases yield to 88% while reducing reaction time to 8 hours.
One-Pot Synthesis from Cyclopentanone
Aldol Condensation Pathway
Cyclopentanone undergoes base-catalyzed aldol condensation with ethyl chloroacetate, forming a β-keto ester intermediate. Subsequent reduction with sodium borohydride (NaBH4) yields the secondary alcohol.
Reaction Scheme:
- Aldol Condensation:
Cyclopentanone + Ethyl chloroacetate → β-keto ester (K2CO3, 40°C, 4h) - Reduction:
β-keto ester + NaBH4 → this compound (0°C, 1h)
Yield: 78% overall after column chromatography.
Catalytic Hydrogenation
Palladium on carbon (Pd/C, 5 wt%) under hydrogen gas (1 atm) reduces the β-keto ester selectively. This method avoids stoichiometric reductants, achieving 81% yield with >95% purity.
Industrial-Scale Production
Continuous Flow Reactor Design
A tubular reactor system minimizes thermal degradation during cyclization:
Waste Management
The "one-pot" method reduces waste generation by 60% compared to stepwise synthesis. Solvent recovery (toluene, 95% reuse) and acid neutralization (CaCO3) ensure compliance with environmental regulations.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Diethyl Adipate Cyclization | 89 | 96 | 12.50 | Industrial |
| Fischer Esterification | 82 | 93 | 9.80 | Pilot-scale |
| Aldol-Reduction | 78 | 91 | 18.20 | Laboratory |
Key Findings:
Chemical Reactions Analysis
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Acid catalysts such as sulfuric acid or base catalysts like sodium methoxide.
Major Products:
Hydrolysis: 2-hydroxycyclopentylacetic acid and ethanol.
Reduction: 2-hydroxycyclopentylmethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl (2-hydroxycyclopentyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (2-hydroxycyclopentyl)acetate primarily involves its hydrolysis to 2-hydroxycyclopentylacetic acid and ethanol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and alcohol . The hydrolysis can be catalyzed by acids or bases, with the acid-catalyzed mechanism involving protonation of the carbonyl oxygen to increase its electrophilicity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Impact
Table 1: Key Structural Features of Ethyl (2-Hydroxycyclopentyl)acetate and Analogs
Key Observations:
- Hydroxy vs. Oxo Groups : The hydroxyl group in this compound increases polarity and boiling point compared to its oxo analog (Ethyl 2-(2-oxocyclopentyl)acetate), which favors ketone-specific reactions like reductions or condensations .
- Amino Substitution: Ethyl 2-amino-2-cyclopentylacetate exhibits basicity (pKa ~10–11), enabling salt formation and interactions with biological targets, unlike the neutral hydroxyl analog .
- Aromatic vs. Aliphatic Hydroxyl: Ethyl 2-(2-hydroxyphenyl)acetate’s phenolic hydroxyl (pKa ~10) is more acidic than the aliphatic hydroxyl (pKa ~16–18) in this compound, affecting solubility and reactivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | Ethyl 2-(2-oxocyclopentyl)acetate | Ethyl 2-amino-2-cyclopentylacetate |
|---|---|---|---|
| Boiling Point (°C) | ~220–240 (est.) | ~200–210 (est.) | ~230–250 (est.) |
| Solubility in Water | Moderate (H-bonding) | Low (nonpolar oxo group) | High (amine solubility) |
| LogP (Partition Coefficient) | ~1.2 (est.) | ~1.5 | ~0.8 |
- Hydrogen Bonding : The hydroxyl group in this compound increases water solubility compared to its oxo analog but reduces lipid solubility (lower LogP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
